7-Bromo-1,2,4-benzotriazine-3-carbonitrile

Synthetic Chemistry Cross-Coupling Library Synthesis

Sourcing a heterocyclic building block with orthogonal reactive handles for parallel library synthesis often leads to supply inconsistency and limited spectroscopic validation. This 7-bromo-3-carbonitrile benzotriazine directly resolves that bottleneck. - Enables sequential diversification: Suzuki-Miyaura at C7, nitrile transformation at C3 for rapid SAR exploration. - Validated core for HPK1 inhibition (scaffold-derived analogs with IC50 = 2.70 nM) and anti-tubercular BTO development. - Supplied with ≥97% HPLC purity, ensuring reproducible cross-coupling efficiency and minimizing purification burden.

Molecular Formula C8H3BrN4
Molecular Weight 235.04 g/mol
Cat. No. B14096238
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Bromo-1,2,4-benzotriazine-3-carbonitrile
Molecular FormulaC8H3BrN4
Molecular Weight235.04 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C1Br)N=NC(=N2)C#N
InChIInChI=1S/C8H3BrN4/c9-5-1-2-6-7(3-5)12-13-8(4-10)11-6/h1-3H
InChIKeyXSLVIEWCIRVOBH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-Bromo-1,2,4-benzotriazine-3-carbonitrile: Overview


7-Bromo-1,2,4-benzotriazine-3-carbonitrile (CAS 2091447-01-5, molecular formula C8H3BrN4, molecular weight 235.04) is a heterocyclic compound featuring a 1,2,4-benzotriazine core substituted with a bromine atom at the 7-position and a carbonitrile group at the 3-position. This dual substitution pattern renders it a versatile building block for chemical synthesis, particularly via cross-coupling reactions enabled by the bromo substituent, to generate diverse compound libraries for biological evaluation . As a member of the 1,2,4-benzotriazine class, it shares the core scaffold's potential for bioreductive activation and kinase inhibition, but its specific bromo-cyano substitution offers unique reactivity for late-stage functionalization [1]. The compound is typically supplied with a purity of ≥97% by HPLC for research and development applications .

1
Synthetic handle: 7-Br enables Suzuki-Miyaura cross-coupling diversification
2
Orthogonal reactivity: 3-CN allows further derivatization (amide, acid, tetrazole, amine)
3
Use context: compound library synthesis, kinase inhibitor lead generation, antitubercular analog design

Why Substitution Pattern Matters for Procurement


Within the 1,2,4-benzotriazine class, substitution patterns dramatically alter both reactivity and biological profiles. The bromo substituent at the 7-position is crucial for enabling specific cross-coupling reactions, such as Suzuki-Miyaura couplings, to diversify the scaffold, a transformation not possible with non-halogenated or differently halogenated analogs [1]. Furthermore, the carbonitrile group at the 3-position serves as a key handle for further functionalization and influences the electronic properties of the heterocyclic core, impacting its interaction with biological targets such as kinases [2]. Generic substitution with a related benzotriazine lacking either the bromine or cyano group would forfeit these precise synthetic and mechanistic advantages, potentially leading to failed syntheses or altered biological activity [2]. Therefore, procurement decisions must be based on quantitative comparative data specific to the 7-bromo-3-carbonitrile substitution pattern.

7-Br absence

Analogs without the 7-bromo substituent cannot undergo palladium-catalyzed cross-coupling, limiting scaffold diversification and library generation.

3-CN absence

Non-cyano analogs restrict post-coupling functionalization vectors and may alter electronic properties critical for target engagement in kinase or bioreductive contexts.

Class-level mismatch

Unsubstituted or differently substituted benzotriazines may not reproduce the dual-handle reactivity profile; substitution pattern directly impacts synthetic utility and downstream biological screening outcomes.

Quantitative Comparator Analysis vs. Structural Analogs


Cross-Coupling Efficiency vs. 3-Amino Analog

The 7-bromo substituent on 7-bromo-1,2,4-benzotriazine-3-carbonitrile serves as a highly effective handle for Suzuki-Miyaura cross-coupling, enabling the generation of diverse 7-aryl/heteroaryl derivatives. This is demonstrated by a multi-step synthesis where 7-bromobenzo[1,2,4]triazin-3-ylamine-1-oxide was coupled with 2,6-dimethylphenylboronic acid to yield a compound with an IC50 of 15 nM against Src kinase, illustrating the potential for both synthetic diversification and biological optimization [1]. In contrast, the 3-amino-7-bromo-1,2,4-benzotriazine analog, while also amenable to cross-coupling, lacks the 3-carbonitrile group, which can serve as a precursor to amides, carboxylic acids, or other functional groups, thereby offering fewer vectors for post-coupling diversification. The cyano group can also act as a hydrogen bond acceptor, potentially enhancing target binding affinity. This dual functionalization allows for more elaborate library design than possible with the 3-amino analog .

Cross-Coupling vs. 3-NH2
Reported
Target provides orthogonal handles: Br for Suzuki coupling, CN for further transformations (amide, acid, tetrazole); comparator 3-amino-7-bromo lacks CN diversification.
Supports diversification workflow fit
Comparative synthetic efficiency; based on documented procedures
Synthetic Chemistry Cross-Coupling Library Synthesis

Hypoxia-Selective Prodrug Potential vs. Tirapazamine

1,2,4-Benzotriazine 1,4-dioxides are an established class of potential anticancer drugs that selectively kill hypoxic cells found in solid tumors through bioreductive activation . While 7-bromo-1,2,4-benzotriazine-3-carbonitrile is a 1,2,4-benzotriazine derivative, it is not an N-oxide and thus its direct activity as a hypoxia-selective cytotoxin is not established. However, its core scaffold is the same as that of tirapazamine (TPZ, 3-amino-1,2,4-benzotriazine 1,4-N,N-dioxide), a known hypoxia-selective agent . The presence of the bromine and cyano substituents in the target compound provides opportunities for optimizing pharmacokinetic properties and target interactions if developed as a prodrug. For example, a lead benzotriazine di-N-oxide (20q) demonstrated an MIC of 0.31 µg/mL against M. tuberculosis H37Rv, highlighting the potential of this scaffold for bioreductive activation . The target compound's 3-carbonitrile group may influence its redox potential and thus its bioreductive activation profile compared to tirapazamine's 3-amino group.

Hypoxia Prodrug Potential
Class-level
Core 1,2,4-benzotriazine scaffold shared with tirapazamine; N-oxide derivatives known for bioreductive activation. Target compound is not an N-oxide; direct hypoxia data absent.
Scaffold-based hypoxia agent design context
Requires synthesis of N-oxide analogs; no direct comparison available
Cancer Therapeutics Hypoxia-Selective Prodrugs Bioreductive Activation

Kinase Inhibition: Benzotriazine vs. Non-Benzo Triazines

1,2,4-Benzotriazine derivatives have been identified as potent inhibitors of hematopoietic progenitor kinase 1 (HPK1), a target for tumor immunotherapy [1]. A specific derivative, compound A29, exhibited an IC50 of 2.70 nM against HPK1 in an ADP-Glo kinase assay, a 5-fold improvement over compound 1 (IC50 = 13.6 nM), demonstrating the scaffold's capacity for high potency [1]. Furthermore, A29 showed cellular activity with an IC50 of 8.1 nM against downstream p-SLP76 in Jurkat T cells and enhanced T-cell killing in co-culture systems [1]. In comparison, non-benzo fused triazines, such as 1,2,3-triazines, have not been as extensively characterized for HPK1 inhibition. The benzotriazine scaffold, particularly when appropriately substituted, offers a validated platform for developing selective kinase inhibitors with in vivo efficacy, as evidenced by A29's activity in a CT26 xenograft mouse model [1]. While 7-bromo-1,2,4-benzotriazine-3-carbonitrile itself is not directly reported as an HPK1 inhibitor, its structural similarity to A29 and other active benzotriazines makes it a compelling scaffold for developing novel kinase inhibitors.

Kinase Inhibition Profile
Class-level
Benzotriazine derivative A29: HPK1 IC50 2.70 nM (ADP-Glo), 5.0-fold over compound 1 (13.6 nM); cellular p-SLP76 IC50 8.1 nM. Target compound is a synthetic entry to this class.
Supports kinase inhibitor lead generation review
Class-level inference; potency values refer to optimized analogs
Kinase Inhibition Immuno-Oncology HPK1

Antimicrobial Potential: Benzotriazine vs. Standard Drugs

Benzotriazine di-N-oxides (BTOs) have demonstrated potent bactericidal activity against both replicating and nonreplicating Mycobacterium tuberculosis (Mtb), a key feature for shortening TB treatment regimens . A lead compound, 20q, from this series showed an MIC of 0.31 µg/mL against Mtb H37Rv and a cytotoxicity (CC50) against Vero cells of 25 µg/mL, indicating a favorable selectivity index . This activity is comparable to or better than some first-line TB drugs. For instance, isoniazid has an MIC ranging from 0.02–0.2 µg/mL, but its activity against nonreplicating Mtb is limited [1]. While 7-bromo-1,2,4-benzotriazine-3-carbonitrile is not an N-oxide and its direct antimicrobial activity is unreported, its core benzotriazine structure is a proven scaffold for developing potent antitubercular agents. The bromo and cyano substituents provide handles for further optimization to enhance potency, selectivity, and pharmacokinetic properties, making it a valuable intermediate for synthesizing novel BTO analogs with improved profiles.

Antimicrobial Potential
Class-level
BTO lead 20q: MIC 0.31 µg/mL Mtb H37Rv, active vs. non-replicating Mtb; comparable to isoniazid range. Target compound requires N-oxide formation for such activity.
Supports antitubercular lead synthesis context
Class-level scaffold inference; direct activity not reported for this compound
Antimicrobial Resistance Tuberculosis Benzotriazine Di-N-oxides

High-Value Application Scenarios


Kinase Inhibitor Design for Immuno-Oncology

7-Bromo-1,2,4-benzotriazine-3-carbonitrile serves as an ideal starting point for medicinal chemistry programs targeting kinases, particularly HPK1, for tumor immunotherapy. The 7-bromo substituent enables rapid diversification via Suzuki-Miyaura cross-coupling to explore structure-activity relationships, while the 3-carbonitrile group can be further modified to optimize pharmacokinetic properties [1]. The core benzotriazine scaffold has been validated as a potent HPK1 inhibitor with nanomolar activity (e.g., compound A29 with IC50 = 2.70 nM) and in vivo efficacy in enhancing antitumor immunity [2]. Researchers can leverage this compound to synthesize focused libraries and identify leads with improved potency, selectivity, and drug-like properties.

Diverse Compound Library Synthesis

The orthogonal reactivity of the 7-bromo and 3-carbonitrile groups in 7-bromo-1,2,4-benzotriazine-3-carbonitrile makes it a highly efficient building block for generating structurally diverse compound libraries . The bromine allows for introduction of various aryl/heteroaryl groups via palladium-catalyzed cross-coupling, while the nitrile can be converted to amides, carboxylic acids, tetrazoles, or amines through well-established transformations . This dual functionalization strategy enables the rapid construction of large, chemically diverse sets of compounds for screening against a wide range of biological targets, including those involved in cancer, infectious diseases, and inflammation, maximizing the value of synthetic efforts.

Novel Antitubercular Benzotriazine Di-N-Oxides

Given the potent activity of benzotriazine di-N-oxides (BTOs) against both replicating and nonreplicating Mycobacterium tuberculosis (e.g., compound 20q with MIC = 0.31 µg/mL), 7-bromo-1,2,4-benzotriazine-3-carbonitrile is a strategic intermediate for synthesizing next-generation BTO analogs . The 7-bromo and 3-carbonitrile substituents provide multiple vectors for optimizing antimicrobial potency, selectivity, and pharmacokinetic profiles. Researchers can use this compound as a starting material to explore structure-activity relationships around the benzotriazine core, with the goal of developing new therapies for multidrug-resistant and latent tuberculosis infections.

Hypoxia-Selective Prodrug Exploration

The 1,2,4-benzotriazine scaffold is central to the development of hypoxia-selective prodrugs like tirapazamine . 7-Bromo-1,2,4-benzotriazine-3-carbonitrile offers a versatile platform for academic groups investigating novel bioreductive agents. The bromine and cyano substituents can be used to tune the redox potential and modulate the interaction with activating enzymes and downstream targets. This compound enables the synthesis of focused libraries to probe the structure-activity relationships governing hypoxia-selective cytotoxicity, potentially leading to the discovery of new leads with improved tumor penetration and therapeutic index.

Application
Selection Property
Validation Focus
Kinase inhibitor design
Orthogonal reactivity profile
HPK1 pathway inhibition context
Compound library synthesis
Dual synthetic handles
Diversification efficiency validation
Antitubercular lead synthesis
Scaffold for bioreductive agents
MIC endpoint context (after N-oxide formation)
Hypoxia-selective prodrug design
Benzotriazine core redox tunability
Cytotoxicity assay context (N-oxide required)

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

12 linked technical documents
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